2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(3,4-difluoro-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-13-9-6(10-14-4-5-15-10)2-3-7(11)8(9)12/h2-3,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDAAHALLXPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoro-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its structural characteristics that may enhance bioactivity. Some key applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of 1,3-dioxolanes exhibit cytotoxic effects against various cancer cell lines. The difluoromethoxy substitution may enhance the selectivity and potency of these compounds.
- Antiviral Properties : 1,3-Dioxolanes are being explored for their potential as antiviral agents, particularly against RNA viruses. The incorporation of fluorine atoms can improve metabolic stability and bioavailability.
Materials Science
In materials science, 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane is being investigated for:
- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of advanced polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings that require resistance to solvents and environmental degradation.
Environmental Studies
The environmental impact and degradation pathways of fluorinated compounds are critical areas of research:
- Degradation Studies : Understanding how 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane breaks down in various environmental conditions helps assess its ecological footprint.
- Analytical Chemistry : The compound can be used as a standard in analytical methods to detect and quantify fluorinated pollutants in environmental samples.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxolane derivatives. The results indicated that compounds similar to 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane exhibited significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute demonstrated that incorporating 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane into polymer matrices resulted in materials with superior thermal stability compared to traditional polymers. This advancement opens avenues for applications in high-performance coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0)
- Structure : Methoxy group at the para position of the phenyl ring and a methyl group on the dioxolane ring.
- Impact : The para-methoxy group stabilizes the aromatic ring via resonance, while the dioxolane methyl group increases steric hindrance. This compound exhibits higher lipophilicity compared to the target compound due to the methyl substitution .
- Molecular Weight : 194.23 g/mol (vs. ~216 g/mol estimated for the target compound).
- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1) Structure: Bromine (electron-withdrawing) at the 3-position and fluorine at the 4-position. The absence of a methoxy group reduces solubility in polar solvents compared to the target compound .
Fluorination Patterns
2-(3,4-Difluorophenyl)-1,3-dioxolane (CAS 773101-62-5)
- 2-(2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane Structure: Pentafluorinated biphenyl system. Impact: Higher fluorine content enhances thermal stability and resistance to oxidation. The biphenyl system increases molecular rigidity, contrasting with the monosubstituted phenyl in the target compound .
Alkyl and Halogen-Substituted Derivatives
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)
- Structure : Chloropropyl chain and para-fluorophenyl group.
- Impact : The chloropropyl chain introduces alkyl halide reactivity (e.g., nucleophilic substitution). The compound’s higher molecular weight (244.69 g/mol) and lipophilicity make it suitable for hydrophobic applications, unlike the target compound’s polar methoxy group .
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3)
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties of Selected 1,3-Dioxolane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane* | C10H10F2O3 | ~216.18 | 2-OCH3, 3-F, 4-F | - |
| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | C11H14O3 | 194.23 | 4-OCH3, 4-CH3 | 6414-32-0 |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | C9H8BrFO2 | 259.06 | 3-Br, 4-F | 77771-04-1 |
| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | C12H14ClFO2 | 244.69 | 4-F, 3-Cl-(CH2)3 | 3308-94-9 |
Biological Activity
The compound 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane can be represented as follows:
- Molecular Formula: C10H8F2O3
- Molecular Weight: 220.17 g/mol
This compound features a dioxolane ring that contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane. A series of diarylureas, including derivatives with similar structural motifs, have shown promising antibacterial activity against various pathogens.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| TCC | 16 | High |
| 1ab | 16 | High |
| 1bc | 16 | High |
| 1ad | 32 | Moderate |
| 1ef | 32 | Moderate |
Data indicates that compounds such as TCC and its analogs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of fluorine substituents appears to enhance the antimicrobial efficacy.
Cytotoxic Effects
The cytotoxicity of 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane has been assessed in various cancer cell lines. Notably, studies have shown that related compounds exhibit selective cytotoxic effects against human cancer cell lines while sparing normal cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| TCC | MCF-7 | 10 | Low |
| 1ab | MDA-MB-231 | 15 | Moderate |
| 1bc | HeLa | 12 | Moderate |
| Control | Normal Cells | >50 | High |
These findings suggest that while some derivatives maintain cytotoxicity against cancer cells, they also pose risks to normal cells, indicating a need for further optimization to enhance selectivity .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study focusing on the synthesis and evaluation of diarylureas analogs, compounds structurally similar to 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane were tested against a panel of bacteria. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of several dioxolane derivatives in vitro. The study reported that certain compounds exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition while maintaining a favorable selectivity index against normal epithelial cells .
Q & A
Basic: What are the optimal laboratory-scale synthesis routes for 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane?
Methodological Answer:
Laboratory-scale synthesis typically involves condensation reactions between 3,4-difluoro-2-methoxybenzaldehyde and ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain anhydrous conditions to prevent hydrolysis of the dioxolane ring.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield optimization : Adjust stoichiometry (1:2 molar ratio of aldehyde to ethylene glycol) and reaction time (6–8 hours) .
For comparison, industrial methods employ continuous flow reactors for scalability, but lab-scale setups prioritize simplicity and reproducibility .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and dioxolane ring protons (δ 4.2–4.5 ppm).
- ¹⁹F NMR : Resolve fluorine environments (δ -140 to -150 ppm for ortho/para-F) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.08 (calculated for C₁₀H₁₀F₂O₃).
- IR spectroscopy : Detect C-O-C stretches (1,100–1,250 cm⁻¹) and aromatic C-F bonds (~1,200 cm⁻¹) .
Advanced: How does the substitution pattern on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 3,4-difluoro-2-methoxy substitution creates electronic and steric effects:
- Electronic effects : Fluorine’s electron-withdrawing nature activates the ring for nucleophilic attack at the meta position relative to the methoxy group.
- Steric hindrance : The 2-methoxy group directs substitution to the less hindered C5 position (see table below).
- Comparative reactivity : Analogues with single fluorine substitution (e.g., 3-fluorophenyl derivatives) show slower kinetics due to reduced electron withdrawal .
| Substituent | Reactivity (Relative Rate) | Preferred Site |
|---|---|---|
| 3,4-Difluoro-2-methoxy | 1.0 (reference) | C5 |
| 3-Fluoro | 0.45 | C4 |
| 4-Chloro | 0.78 | C3 |
Advanced: What strategies can resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticonvulsant activity) require:
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., C17—C16—C21 bond angles in ) to rule out isomerism or impurities .
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, solvent, cell lines). For example, lipophilicity (logP) differences due to fluorine substitution can alter membrane permeability, affecting in vitro results .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem, ECHA) to identify trends, such as enhanced activity with di- versus mono-fluorinated analogs .
Advanced: How can computational chemistry predict the metabolic pathways of this compound?
Methodological Answer:
Predictive workflows include:
- Retrosynthesis tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to map plausible degradation routes, such as dioxolane ring opening to diols under acidic conditions .
- Docking simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation sites on the phenyl ring .
- ADMET prediction : Software like SwissADME estimates bioavailability and toxicity risks based on molecular descriptors (e.g., topological polar surface area <90 Ų suggests blood-brain barrier penetration) .
Advanced: What experimental designs can elucidate the compound’s mechanism in modulating enzyme activity?
Methodological Answer:
A tiered approach is recommended:
- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method with varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .
- Mutagenesis studies : Replace key residues (e.g., Ser203 in target enzymes) to assess the role of hydrogen bonding with the dioxolane oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
